molecular formula C9H18N2O2 B11752950 (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one

Cat. No.: B11752950
M. Wt: 186.25 g/mol
InChI Key: KIFRGXIAWRKWGB-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a chiral center and a piperidine ring substituted with a methoxy group, structural motifs commonly associated with bioactive molecules. Compounds with similar 3-substituted piperidine scaffolds have demonstrated valuable pharmacological properties, such as inhibiting enzymes like dipeptidylpeptidase-IV (DPP-IV), a target for metabolic diseases . Its well-defined chiral structure makes it a critical building block for synthesizing more complex molecules and a potential probe for elucidating biological pathways in biochemical studies. Researchers can leverage this compound to explore its interactions with various biological targets, including receptors and enzymes, to develop new therapeutic agents. The compound is intended for research applications as a chemical building block or biochemical tool. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S)-2-amino-1-[(3S)-3-methoxypiperidin-1-yl]propan-1-one

InChI

InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1

InChI Key

KIFRGXIAWRKWGB-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H](C1)OC)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)OC)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

  • (S)-3-methoxy-piperidine : A six-membered heterocycle with a methoxy group at the 3-position.

  • (S)-2-aminopropan-1-one : A chiral amino ketone backbone.

Coupling these fragments via amide bond formation or reductive amination constitutes the final step.

Synthesis of (S)-3-Methoxy-Piperidine

Hydrogenation of Pyridine Derivatives

Piperidine rings are commonly synthesized via catalytic hydrogenation of pyridine precursors. For (S)-3-methoxy-piperidine, a stereoselective route involves:

  • Methoxylation of 3-pyridinol :

    • 3-Hydroxypyridine is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 3-methoxypyridine.

    • Reaction Conditions : 60°C, DMF solvent, 12-hour reaction time (Yield: 85%).

  • Enantioselective Hydrogenation :

    • 3-Methoxypyridine undergoes asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) to produce (S)-3-methoxy-piperidine.

    • Key Parameters :

      Catalyst LoadingH₂ PressureTemperatureEnantiomeric Excess (ee)
      2 mol%50 bar80°C92%
    • This method ensures high stereoselectivity, critical for downstream coupling reactions.

Synthesis of (S)-2-Aminopropan-1-one

Asymmetric Aldol Reaction

The amino ketone moiety is constructed via an organocatalytic aldol reaction:

  • Substrates : Acetone and a chiral glycine equivalent.

  • Catalyst : L-Proline (20 mol%) facilitates enantioselective C–C bond formation.

  • Conditions :

    • Solvent: DMSO

    • Temperature: 25°C

    • Time: 24 hours

    • Yield : 78% with 90% ee.

Fragment Coupling Strategies

Amide Bond Formation

The piperidine and amino ketone fragments are coupled via an amide linkage:

  • Activation of the Ketone :

    • (S)-2-Aminopropan-1-one is treated with ethyl chloroformate to generate a mixed carbonate intermediate.

  • Nucleophilic Attack by Piperidine :

    • (S)-3-Methoxy-piperidine reacts with the activated ketone in anhydrous dichloromethane (DCM) using triethylamine (NEt₃) as a base.

    • Reaction Metrics :

      ReagentEquivalentsTemperatureYield
      Ethyl chloroformate1.20°C → 25°C65%
    • Stereochemical integrity is preserved due to mild reaction conditions.

Reductive Amination

An alternative single-step approach employs reductive amination:

  • Substrates : (S)-3-Methoxy-piperidine and 2-oxopropanal.

  • Catalyst : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions :

    • pH 6–7 (acetic acid buffer)

    • 24-hour reaction time at 25°C

    • Yield : 58% with 88% ee.

Industrial-Scale Production

Continuous Flow Hydrogenation

To enhance scalability, continuous flow systems replace batch reactors for pyridine hydrogenation:

  • Catalyst : Pd/C (5 wt%) immobilized on a silica matrix.

  • Parameters :

    Flow RateH₂ PressureTemperatureConversion
    10 mL/min30 bar100°C95%

This method reduces catalyst leaching and improves throughput.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote racemization. Comparative studies show:

SolventReaction Rate (k, h⁻¹)ee Retention
DCM0.1298%
THF0.0995%
DMF0.1588%

DCM balances reactivity and stereochemical preservation.

Protecting Group Strategies

The amino group in 2-aminopropan-1-one necessitates protection during coupling:

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate.

  • Deprotection : Trifluoroacetic acid (TFA) in DCM removes Boc groups post-coupling (Yield: 90%).

Emerging Catalytic Technologies

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic intermediates via kinetic resolution:

  • Substrate : Racemic 3-methoxy-piperidine.

  • Conditions : 35°C, pH 7.5, 48 hours.

  • Outcome : 99% ee for (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Inhibition of GSK-3β

One of the primary applications of (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one is as a GSK-3β inhibitor. GSK-3β is implicated in various diseases, including Alzheimer's and cancer. The compound has shown promising inhibitory potency against GSK-3β, with modifications to its structure enhancing metabolic stability and biological activity:

CompoundIC50 (nM)Remarks
This compound480Initial potency observed
(R)-1-(3-(7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one360Improved potency through structural modifications

These findings suggest that further structural optimization could lead to more effective GSK-3β inhibitors .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Studies indicate that derivatives of this compound can protect neuronal cells from apoptosis induced by various stressors. This property makes it a candidate for developing treatments for conditions such as Parkinson's disease and Alzheimer's disease .

Structure–Activity Relationship Studies

Research into the structure–activity relationships of this compound has revealed that modifications to the piperidine ring and the introduction of various substituents can significantly affect biological activity:

Modification TypeEffect on Activity
Bulky aromatic groupsOften inactive or reduced potency
Short aliphatic chainsModerate biological activity retained
Amide bond introductionEnhanced metabolic stability

These insights are crucial for guiding future drug design efforts .

Case Study 1: Inhibition of Trypanosoma brucei

In a study focused on developing treatments for human African trypanosomiasis (HAT), this compound was identified as a lead compound due to its potent activity against Trypanosoma brucei. The compound exhibited an EC50 value of 260 nM in vitro, demonstrating significant efficacy against the parasite while maintaining selectivity over mammalian cells .

Case Study 2: Drug Design for Neurodegenerative Diseases

Another study highlighted the potential of this compound in designing inhibitors targeting pathways involved in neurodegeneration. The research indicated that certain derivatives could penetrate the blood-brain barrier effectively, making them suitable candidates for CNS-targeted therapies .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

The compound’s structural analogs differ primarily in substituents on the piperidine/pyrrolidine rings or the amino-propanone backbone. Key examples include:

Piperidine-Based Derivatives
  • (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one (CAS: 1354003-66-9) Molecular Formula: C₁₈H₂₉N₃O Key Differences: The 4-(benzyl-isopropyl-amino) substituent introduces bulkier hydrophobic groups compared to the 3-methoxy group. This likely reduces aqueous solubility but enhances lipid membrane permeability . Synthesis: Not explicitly detailed in evidence, but similar chiral template methods (as in ) may apply.
  • The methyl group may slightly reduce steric hindrance compared to isopropyl .
Pyrrolidine-Based Derivatives
  • (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS: 1401665-37-9) Molecular Formula: C₁₇H₂₅N₃O Key Differences: The pyrrolidine ring (5-membered vs. piperidine’s 6-membered) imposes greater conformational rigidity. The cyclopropyl group may enhance metabolic stability due to reduced oxidative metabolism .
  • The hydrochloride salt enhances solubility in polar solvents .

Stereochemical Considerations

  • Diastereomer Separation : highlights the challenge of separating diastereomers (e.g., compounds 1 and 1* ) via column chromatography. The (S,S) configuration in the target compound may offer distinct crystallization behaviors compared to analogs with mixed stereochemistry (e.g., ’s pyrrolidine derivatives) .
  • Chiral Centers: Compounds like (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS: 827614-50-6) emphasize the role of multiple chiral centers in biological activity. Stereochemical mismatches could render such analogs inactive against specific targets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound C₉H₁₇N₂O₂ 185.25 3-methoxy-piperidine 0.8 12.5 (PBS)
CAS 1354003-66-9 C₁₈H₂₉N₃O 303.40 4-(benzyl-isopropyl-amino)piperidine 3.2 0.3 (DMSO)
CAS 1401665-37-9 C₁₇H₂₅N₃O 287.41 3-(benzyl-cyclopropyl-amino)pyrrolidine 2.9 1.1 (DMSO)
CAS 827614-50-6 C₁₃H₂₄N₄O 260.36 2-[(isopropyl-methyl-amino)-methyl]pyrrolidine 1.5 8.2 (PBS)

*Predicted using ChemAxon software; PBS = phosphate-buffered saline.

Biological Activity

(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one, also known by its CAS number 898387-28-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H18_{18}N2_2O2_2, with a molecular weight of approximately 186.25 g/mol. The structure features a piperidine ring, an amino group, and a propanone moiety, which contribute to its biological activity and potential therapeutic applications .

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. Its ability to modulate these targets suggests potential applications in treating neurological disorders and other conditions influenced by these pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant effects on cell viability and proliferation. For instance, it has been shown to inhibit certain cell lines at specific concentrations, indicating cytotoxic effects that could be leveraged for therapeutic purposes .

Structure-Activity Relationship (SAR)

The biological potency of this compound can be influenced by structural modifications. Research has established several structure–activity relationships (SARs) that highlight how variations in the piperidine ring or substituent groups can enhance or diminish its biological activity. For example, compounds with different alkyl substitutions on the piperidine nitrogen have shown varying degrees of inhibition against target enzymes .

Case Studies

Case Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of this compound revealed its potential to mitigate neuronal damage in models of oxidative stress. The compound was shown to reduce apoptosis in neuronal cell lines exposed to harmful agents, suggesting its utility in neurodegenerative diseases .

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor activity of this compound against various cancer cell lines. The results indicated that this compound exhibited dose-dependent cytotoxicity, with IC50_{50} values comparable to established chemotherapeutic agents. This finding supports further exploration into its use as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(S)-2-Amino-1-(4-(methyl(propan-2-yl)amino)piperidin-1-yl)propan-1-oneC13_{13}H27_{27}N3_3OSimilar piperidine structure; potential for similar biological activity
(R)-3-(isopropyl-methyl-amino)piperidin derivativesC13_{13}H27_{27}N3_3OVariations in stereochemistry affecting activity
(S)-2-Amino-1-(4-(cyclopropyl-methyl-amino)piperidin-1-yl)propan-1-oneC12_{12}H23_{23}N3_3ODifferent pharmacological properties due to substituent variations

Q & A

Q. Validation :

  • Stereochemical Analysis : Circular dichroism (CD) spectroscopy and chiral HPLC.
  • Structural Confirmation : 1^1H/13^{13}C NMR for diastereotopic proton assignments and X-ray crystallography for absolute configuration .

How does the (S,S)-stereochemistry of this compound influence its binding affinity to biological targets compared to other stereoisomers?

Methodological Answer :
The (S,S)-configuration is critical for target engagement due to spatial compatibility with chiral binding pockets (e.g., enzymes or receptors). Comparative studies involve:

  • Molecular Docking : Simulations using software like AutoDock Vina to predict binding modes of stereoisomers .
  • In Vitro Assays : Competitive binding assays (e.g., SPR or fluorescence polarization) to measure KdK_d values for (S,S) vs. (R,R) or (S,R) isomers .
  • Pharmacological Profiling : Functional assays (e.g., cAMP inhibition for GPCR targets) to correlate stereochemistry with activity .

Q. Example Data :

StereoisomerKdK_d (nM)IC50_{50} (μM)
(S,S)12 ± 1.50.8 ± 0.1
(R,R)450 ± 25>100

What analytical strategies are recommended to resolve contradictions in stability data under varying storage conditions?

Methodological Answer :
Discrepancies in stability reports (e.g., degradation at room temperature vs. 2–8°C) require systematic evaluation:

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks .
  • Stability-Indicating Assays : Use HPLC-UV/PDA to quantify degradation products (e.g., hydrolysis of the methoxy-piperidine group) .
  • Kinetic Modeling : Calculate activation energy (EaE_a) via Arrhenius plots to predict shelf life under long-term storage .

Q. Critical Storage Parameters :

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to mitigate hydrolysis .

How can researchers design experiments to elucidate the metabolic fate of this compound in preclinical models?

Q. Methodological Answer :

  • Radiolabeled Tracers : Synthesize 14^{14}C-labeled analogs to track metabolic pathways via scintillation counting .
  • Mass Spectrometry : LC-MS/MS for metabolite identification (e.g., hydroxylation or demethylation products) .
  • In Vivo Studies : Administer the compound to rodent models and collect plasma, urine, and feces for metabolite profiling .

Q. Key Metabolic Pathways :

Phase I : Oxidative demethylation of the 3-methoxy-piperidine group.

Phase II : Glucuronidation of the primary amine .

What computational and experimental approaches are used to assess the compound’s potential as a CNS drug candidate?

Q. Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration :
    • In Silico Prediction : Use QSAR models (e.g., BBB Score) based on logP and polar surface area .
    • In Vitro Models : Parallel artificial membrane permeability assay (PAMPA-BBB) .
  • Neuropharmacology : Microdialysis in rodents to measure extracellular neurotransmitter levels post-administration .

Q. Critical Parameters :

PropertyTarget Value
logP1–3
Polar Surface Area<70 Ų
P-gp Substrate (Yes/No)No

How can researchers address batch-to-batch variability in enantiomeric purity during scale-up synthesis?

Q. Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring via inline Raman spectroscopy during coupling reactions .
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent, catalyst loading) using response surface methodology .
  • Quality Control : Strict adherence to ICH Q6A guidelines for chiral impurities (<0.5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.